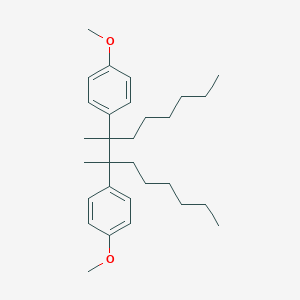
1,1'-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure It consists of a tetradecane backbone with two methoxybenzene groups attached at the 7th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) typically involves a multi-step process. One common method includes the alkylation of 4-methoxybenzene with a suitable tetradecane derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate the reaction and reduce the formation of by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be hydrogenated to form cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(cyclohexane).
Substitution: 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-chloromethoxybenzene).
Scientific Research Applications
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,2-Dichloroethylidene)bis(4-methoxybenzene): Known for its insecticidal properties.
1,1’-(Ethane-1,1-diyl)bis(4-methoxybenzene): Used in the synthesis of various organic compounds.
1,1’-(Ethene-1,1-diyl)bis(4-methoxybenzene): Studied for its photochemical properties.
Uniqueness
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) is unique due to its long alkyl chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
824401-18-5 |
|---|---|
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-methoxy-4-[8-(4-methoxyphenyl)-7,8-dimethyltetradecan-7-yl]benzene |
InChI |
InChI=1S/C30H46O2/c1-7-9-11-13-23-29(3,25-15-19-27(31-5)20-16-25)30(4,24-14-12-10-8-2)26-17-21-28(32-6)22-18-26/h15-22H,7-14,23-24H2,1-6H3 |
InChI Key |
MSJKEHSLAFOTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1=CC=C(C=C1)OC)C(C)(CCCCCC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
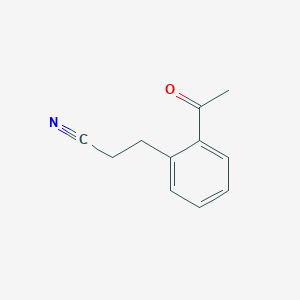
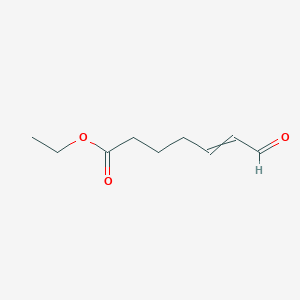
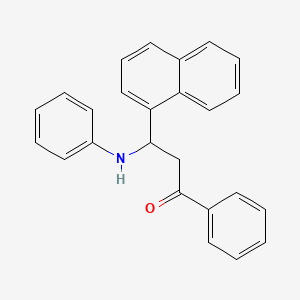
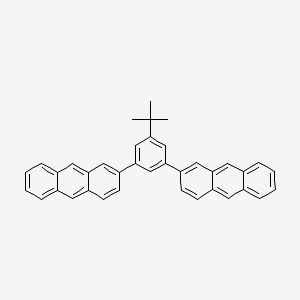
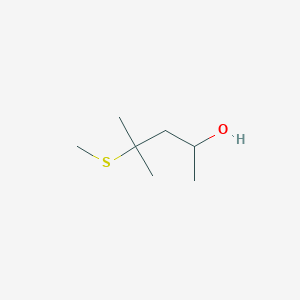
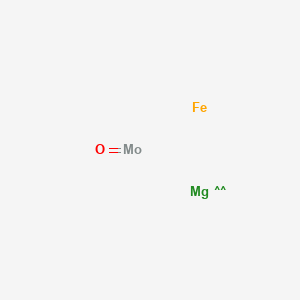

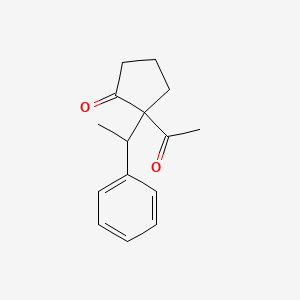

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
